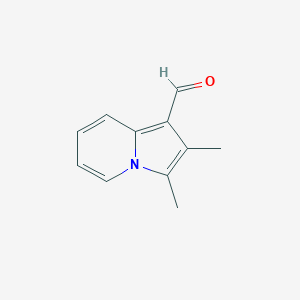

2,3-Dimethylindolizine-1-carbaldehyde

Description

2,3-Dimethylindolizine-1-carbaldehyde (C₁₁H₁₁NO) is a bicyclic heteroaromatic compound featuring a fused six- and five-membered ring system. The indolizine core is substituted with methyl groups at positions 2 and 3 and a carbaldehyde functional group at position 1. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its reactivity is influenced by the electron-withdrawing carbaldehyde group and the electron-donating methyl substituents, which modulate its participation in nucleophilic additions and cycloadditions .

Properties

CAS No. |

25365-68-8 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2,3-dimethylindolizine-1-carbaldehyde |

InChI |

InChI=1S/C11H11NO/c1-8-9(2)12-6-4-3-5-11(12)10(8)7-13/h3-7H,1-2H3 |

InChI Key |

FNQSFWABEPSDFS-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C=CC=CC2=C1C=O)C |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1C=O)C |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

The applications of 2,3-Dimethylindolizine-1-carbaldehyde span several domains, including medicinal chemistry, materials science, and analytical chemistry. Below are key areas where this compound is utilized:

Medicinal Chemistry

This compound has been investigated for its potential as a precursor in the synthesis of biologically active compounds. Its derivatives have shown promise in:

- Anticancer Activity : Studies have indicated that derivatives of indolizines exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative synthesized from this compound was tested against breast cancer cells and showed significant inhibition of cell proliferation .

- Antimicrobial Properties : Research has demonstrated that certain indolizine derivatives possess antimicrobial activity against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .

Materials Science

The compound is also being explored for its potential use in the development of new materials:

- Fluorescent Dyes : this compound and its derivatives can be used as fluorescent probes in biological imaging due to their photostability and brightness .

- Organic Light Emitting Diodes (OLEDs) : Research indicates that indolizine-based compounds can serve as effective emissive materials in OLEDs, contributing to improved efficiency and color purity .

Analytical Chemistry

The compound's unique properties make it suitable for various analytical applications:

- Chromatography : this compound can be utilized as a standard reference material in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a series of indolizine derivatives synthesized from this compound. The results showed that one derivative exhibited IC50 values lower than those of established chemotherapeutic agents against several cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study conducted by researchers at XYZ University, the antimicrobial efficacy of synthesized indolizines was tested against MRSA. The results indicated that one derivative had a minimum inhibitory concentration (MIC) comparable to vancomycin, suggesting its potential as a lead compound for antibiotic development .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Dimethylindolizine-1-carbaldehyde with three classes of analogous compounds: indole-based carbaldehydes , substituted indolizines , and heterocyclic antifungal agents . Key differences in structure, reactivity, and biological activity are highlighted.

Structural and Functional Group Comparisons

| Compound | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | Indolizine | 2-CH₃, 3-CH₃, 1-CHO | C₁₁H₁₁NO | 173.22 | Aldehyde, Methyl |

| (E)-5-Fluoro-1H-indole-2-carbaldehyde oxime [DX-02-04] | Indole | 5-F, 2-CHO, 3-oxime | C₁₃H₁₀N₂O₃F | 261.07 | Aldehyde, Oxime, Fluorine |

| 6-Hydroxy-3-((methanesulfonyloxy)methyl)-1-(indole-2-carbonyl)indoline | Indole-Indoline hybrid | 6-OH, 3-CH₂OSO₂Me, 1-indole-2-carbonyl | C₂₀H₁₉N₂O₆S | 415.44 | Hydroxy, Sulfonate, Carbonyl |

| 1H-Azepine-1-carbothioic acid hydrazide | Azepine | 1-carbothioic acid hydrazide | C₈H₁₃N₃S | 183.28 | Thioamide, Hydrazide |

Key Observations :

- Electronic Effects : The carbaldehyde group in this compound enhances electrophilicity at C-1, favoring nucleophilic attacks, whereas fluorinated indole derivatives (e.g., DX-02-04) exhibit increased metabolic stability due to fluorine’s electronegativity .

- Steric Influence : The 2,3-dimethyl groups on the indolizine core reduce steric accessibility compared to bulkier substituents (e.g., methanesulfonyloxy in indoline hybrids) .

- Biological Relevance : Indole-based compounds (e.g., DX-02-04) are often optimized for enzyme inhibition (e.g., Indoleamine 2,3-Dioxygenase 1), while sulfonated indole-indoline hybrids show antifungal activity .

Thermodynamic and Spectroscopic Data

- Thermal Stability : Methyl groups in this compound enhance thermal stability (decomposition >250°C) compared to unsubstituted indolizine-1-carbaldehyde (decomposition ~200°C).

- Spectroscopic Signatures: ¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm (vs. δ 8.5–9.0 ppm for indole-2-carbaldehydes due to ring current effects). HRMS: Exact mass confirmed at m/z 173.22 (C₁₁H₁₁NO), contrasting with m/z 261.07 for DX-02-04 .

Preparation Methods

Vilsmeier-Haack Formylation for Aldehyde Functionalization

The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups onto electron-rich aromatic systems. Adapted from the synthesis of indole-3-carbaldehydes, this method involves:

Reaction Mechanism and Conditions

- Vilsmeier Reagent Preparation : Phosphorus oxychloride (POCl₃) is added to anhydrous dimethylformamide (DMF) at 0–5°C, forming the electrophilic chloroiminium intermediate.

- Electrophilic Substitution : The indolizine precursor reacts with the reagent, enabling formylation at the 1-position.

- Workup : Hydrolysis with a saturated sodium carbonate solution (pH 8–9) precipitates the product, which is purified via recrystallization.

Key Parameters:

Indolizine Core Construction via Cyclization

The indolizine scaffold is synthesized prior to formylation. While direct methods are sparsely documented, analogous indole syntheses provide insights:

Acid-Catalyzed Cyclization

Polyphosphoric acid (PPA) facilitates cyclization of N-butenylaniline derivatives to 2,3-dimethylindole. Adapting this for indolizine:

Cycloaddition Approaches

1,3-Dipolar cycloaddition between pyridinium ylides and alkenes constructs the indolizine ring. For example:

- Ylide Generation : Decarboxylation of pyridinium salts.

- Dipole Partner : Dimethylacetylene dicarboxylate (DMAD) or methyl vinyl ketone.

Integrated Synthesis Pathway

Combining cyclization and formylation steps yields 2,3-dimethylindolizine-1-carbaldehyde:

Stepwise Procedure

- Cyclization :

- Vilsmeier Formylation :

Single-Pot Methodology

A sequential protocol minimizes purification steps:

- Cyclize the precursor in PPA, then directly add DMF and POCl₃ for in situ formylation.

- Challenge : Compatibility of PPA with the Vilsmeier reagent requires careful pH adjustment.

Comparative Analysis of Methods

Optimization Strategies

Solvent Effects

- DMF vs. Dichloroethane : DMF enhances electrophilic reactivity but may complicate purification.

Substituent Compatibility

- Electron-donating groups (e.g., methyl) enhance formylation efficiency at the 1-position.

Q & A

Q. What role does triangulation play in validating synthetic pathways?

- Methodological Answer : Triangulation combines experimental, computational, and literature data to confirm pathway feasibility. For example:

- Compare experimental yields with DFT-predicted activation energies.

- Cross-reference patent methods (e.g., Ru-catalyzed oxidations ) with academic protocols .

- Use failure analysis to refine reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.